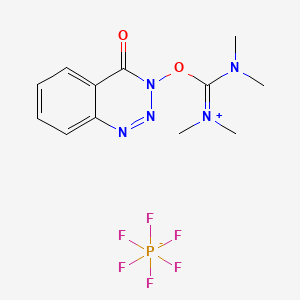
ZONYL FS-300
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZONYL FS-300 is a non-ionic fluorosurfactant . It is known for its ability to reduce liquid surface tension and provide unique properties such as excellent wetting, spreading, and leveling capabilities . It is also used to prevent fogging of plastic cover sheets used in agriculture .
Synthesis Analysis
ZONYL FS-300 is used as an additive to promote the adhesion of PEDOT:PSS on hydrophobic substrate surfaces . It also has a plasticizing effect on the mechanical properties of the base material .Molecular Structure Analysis
The linear formula of ZONYL FS-300 is RfCH2CH2O (CH2CH2O)xH .Chemical Reactions Analysis
ZONYL FS-300 is a water-based nonionic surfactant that does not contain any organic solvents . It is compatible with any other ionic surfactant and is not affected by polyvalent cations in solution .Physical And Chemical Properties Analysis
ZONYL FS-300 is a non-ionic fluorosurfactant . It has a concentration of 40% solids in H2O and a density of 1.10 g/mL±0.05 g/mL at 20 °C .Mechanism of Action
Safety and Hazards
ZONYL FS-300 is classified as dangerous for the environment . It is toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant . Inhalation of decomposition products in high concentration may cause shortness of breath (lung oedema) and inhalation of aerosol or fine spray mist may cause serious respiratory problems .
Future Directions
ZONYL FS-300 is being used in the synthesis of stretchable and transparent conductive materials . It is necessary to promote the adhesion of PEDOT:PSS on hydrophobic substrate surfaces, and it also has a plasticizing effect on the mechanical properties of the base material . The obtained PEDOT:PSS/PEO electrode system has properties such as conductivity and transparency .
properties
| { "Design of the Synthesis Pathway": "The synthesis of ZONYL FS-300 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Perfluorooctanoic acid", "Ethylene oxide", "Sodium hydroxide", "Sulfuric acid", "Methanol", "Sodium chloride" ], "Reaction": [ "Step 1: Perfluorooctanoic acid is reacted with ethylene oxide in the presence of sodium hydroxide to form a perfluorooctanoic acid ethoxylate intermediate.", "Step 2: The intermediate is then reacted with sulfuric acid to form a sulfonated perfluorooctanoic acid ethoxylate.", "Step 3: The sulfonated perfluorooctanoic acid ethoxylate is then reacted with methanol to form a methoxy sulfonate intermediate.", "Step 4: The methoxy sulfonate intermediate is then reacted with sodium chloride to form ZONYL FS-300." ] } | |
CAS RN |
197664-69-0 |
Product Name |
ZONYL FS-300 |
Molecular Formula |
RfCH2CH2O(CH2CH2O)xH |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(tert-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B1180538.png)

